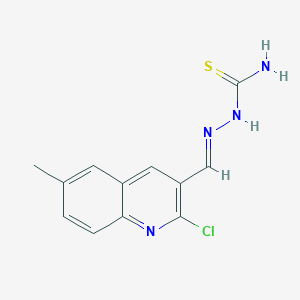![molecular formula C16H13ClN6 B304661 4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304661.png)
4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone, commonly known as CBTBH, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CBTBH belongs to the family of hydrazones and has been extensively studied for its biological properties.
Mechanism of Action
The mechanism of action of CBTBH is not fully understood; however, it is believed to exert its biological effects through the modulation of various cellular pathways. CBTBH has been shown to inhibit the activity of various enzymes and transcription factors involved in cell proliferation and survival. Moreover, CBTBH has been shown to induce the production of reactive oxygen species, leading to cell death in cancer cells.
Biochemical and Physiological Effects
CBTBH has been shown to exhibit various biochemical and physiological effects. CBTBH has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Moreover, CBTBH has been shown to possess antioxidant activity and has been shown to scavenge free radicals. CBTBH has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
CBTBH has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. Moreover, CBTBH has been extensively studied, and its biological properties are well characterized. However, CBTBH also has limitations. It is a synthetic compound that may not fully represent the complexity of natural compounds. Moreover, CBTBH may exhibit off-target effects, leading to potential false-positive results.
Future Directions
CBTBH has shown promising results in various preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Future studies should focus on elucidating the mechanism of action of CBTBH and identifying its molecular targets. Moreover, future studies should investigate the pharmacokinetics and pharmacodynamics of CBTBH to determine its suitability as a therapeutic agent. Finally, future studies should investigate the potential synergistic effects of CBTBH in combination with other therapeutic agents.
Synthesis Methods
CBTBH can be synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with 1,2-dihydro-1,2,4-triazin-3-one followed by the reaction with o-phenylenediamine. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
CBTBH has been studied for its potential therapeutic applications in various fields, including cancer, infectious diseases, and neurodegenerative disorders. Several studies have shown that CBTBH exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. CBTBH has also been shown to possess antimicrobial activity against various bacterial and fungal strains. Moreover, CBTBH has been investigated for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases.
properties
Product Name |
4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone |
|---|---|
Molecular Formula |
C16H13ClN6 |
Molecular Weight |
324.77 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-1,2-dihydro-[1,2,4]triazino[4,3-a]benzimidazol-3-amine |
InChI |
InChI=1S/C16H13ClN6/c17-12-7-5-11(6-8-12)9-18-20-15-10-23-14-4-2-1-3-13(14)19-16(23)22-21-15/h1-10,20-21H,(H,19,22)/b18-9+ |
InChI Key |
ZBNZMSUGDPAPSB-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(NN3)N/N=C/C4=CC=C(C=C4)Cl |
SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(NN3)NN=CC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(NN3)NN=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)

![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304589.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]-8-nitro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304591.png)
![4,8-Dichloro-1-(2-chloro-8-methyl-3-quinolinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B304593.png)
![2-[4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-N'-[(3-chloro-2-quinoxalinyl)methylene]acetohydrazide](/img/structure/B304594.png)

![2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304598.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[2-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304599.png)
![(8E)-8-[2-(4-hydroxy-3-methoxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304600.png)